Product packaging for Ethyl 2-oxo-2-phenothiazin-10-ylacetate(Cat. No.:)

Ethyl 2-oxo-2-phenothiazin-10-ylacetate

Cat. No.: B5086857
M. Wt: 299.3 g/mol
InChI Key: PSEBZXNFGICHCX-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-phenothiazin-10-ylacetate is a chemical compound built around the phenothiazine structure, a tricyclic system consisting of a six-membered heterocycle (thiazine) fused with two benzene rings . As a 10-acyl derivative of phenothiazine, this compound is of significant interest in medicinal chemistry research, particularly in the development of novel pharmacologically active substances . Phenothiazine derivatives are a major class of compounds known for their diverse biological activities. Depending on the substituent at the 10-position, these derivatives can exhibit a wide range of pharmacological actions, including antipsychotic, antihistaminic, and antiarrhythmic effects . The 10-acyl subclass, to which this ester belongs, has shown promise in cardiovascular research, with compounds like Ethacizine being developed as potent antiarrhythmic agents . Researchers value this ethyl ester as a key synthetic intermediate or precursor for further chemical exploration. The structure can be modified to create various analogs, such as those documented in scientific databases, for structure-activity relationship (SAR) studies or high-throughput screening . When handling this compound, researchers should adhere to strict laboratory safety protocols. Phenothiazine derivatives can penetrate the skin and mucous membranes and may cause allergic reactions; therefore, personal protective equipment is essential, and skin contact must be avoided . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO3S B5086857 Ethyl 2-oxo-2-phenothiazin-10-ylacetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxo-2-phenothiazin-10-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c1-2-20-16(19)15(18)17-11-7-3-5-9-13(11)21-14-10-6-4-8-12(14)17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEBZXNFGICHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Strategies

Reactivity of the Ester Group in Ethyl 2-oxo-2-phenothiazin-10-ylacetate

The ester functional group is a key site for the chemical modification of this compound, enabling transformations into other important functional groups such as carboxylic acids and amides.

The ethyl ester group of this compound can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, Phenothiazine-10-ylacetic acid. ijcce.ac.iruv.es This reaction, known as saponification when carried out in the presence of a base, is a fundamental transformation in organic synthesis. ijcce.ac.ir The process typically involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. ijcce.ac.ir The resulting tetrahedral intermediate then collapses, expelling the ethoxide leaving group and forming the carboxylate, which is subsequently protonated to give the final carboxylic acid product. The rate of this second-order reaction can be monitored by changes in electrical conductivity as the reaction proceeds. uv.es The formation of Phenothiazine-10-ylacetic acid is a critical step in the synthesis of various other derivatives.

The ester group is also susceptible to nucleophilic attack by other alcohols or amines, leading to transesterification and amidation reactions, respectively.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This equilibrium reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com Acid catalysis involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by an alcohol molecule. masterorganicchemistry.com Base catalysis, typically using an alkoxide, proceeds by increasing the nucleophilicity of the incoming alcohol. wikipedia.orgmasterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used in excess as the solvent. masterorganicchemistry.commdpi.com For instance, reacting this compound with methanol (B129727) under appropriate catalytic conditions would yield Mthis compound.

Amidation involves the reaction of the ester with an amine or a related nitrogen nucleophile, such as hydrazine (B178648), to form an amide. This reaction is central to the synthesis of many phenothiazine (B1677639) derivatives. A prominent example is the reaction of ethyl 2-(10H-phenothiazin-10-yl)acetate with hydrazine hydrate (B1144303) to produce 2-(10H-phenothiazin-10-yl)acetohydrazide. tpcj.org This acetohydrazide is a key intermediate that can be further condensed with various aldehydes to afford a series of N'-(substitutedbenzylidene)-2-(10H-phenothiazin-10-yl) acetohydrazides. tpcj.org Similarly, other amides can be synthesized by reacting the corresponding 10-chloroacetylphenothiazine intermediate with various amines. nih.govresearchgate.net

Table 1: Reactivity of the Ester Group

Reaction Reactant Product General Conditions
Hydrolysis Water (H₂O) Phenothiazine-10-ylacetic acid Acid or Base catalyst
Transesterification Alcohol (R'-OH) Alkyl 2-oxo-2-phenothiazin-10-ylacetate Acid or Base catalyst
Amidation Amine (R'-NH₂) N-Substituted-2-oxo-2-phenothiazin-10-ylacetamide Heat
Hydrazinolysis Hydrazine Hydrate (N₂H₄·H₂O) 2-(10H-phenothiazin-10-yl)acetohydrazide Reflux in solvent

Modifications of the Phenothiazine Ring System in Related Derivatives

The phenothiazine ring itself is a rich platform for chemical modification, allowing for the introduction of various substituents that can modulate the molecule's electronic properties and reactivity.

The C-2 position of the phenothiazine nucleus is a common site for substitution, and the nature of the substituent at this position significantly influences the molecule's properties. slideshare.netslideshare.netdoi.org For many phenothiazine derivatives, introducing an electron-withdrawing group at the C-2 position, such as a chlorine atom or a trifluoromethyl group, has been shown to increase their biological potency. slideshare.netdoi.org This is thought to be because the electron-withdrawing substituent can form a hydrogen bond with a protonated amine in the side chain at the N-10 position, creating a conformation that is favorable for receptor binding. slideshare.netslideshare.net The synthesis of 2-substituted phenothiazines can be achieved through methods like the Smiles rearrangement. researchgate.net

The phenothiazine core is susceptible to oxidation due to the electron-rich nature of the sulfur and nitrogen heteroatoms. nih.gov This property is central to its chemical and electrochemical behavior. Phenothiazines can undergo a reversible one-electron oxidation to form a stable, colored radical cation. nih.govcdnsciencepub.com This process is often studied using electrochemical techniques like cyclic voltammetry. nih.gov Further oxidation can occur at the sulfur atom, leading to the formation of the corresponding sulfoxide (B87167) and, under stronger conditions, the sulfone. cdnsciencepub.comresearchgate.net The oxidation potential of the phenothiazine core can be tuned by the introduction of substituents on the aromatic rings. acs.org For example, the oxidation of phenothiazines can be carried out using various oxidizing agents such as hydrogen peroxide, potassium dichromate, or ceric sulfate (B86663) in acidic media. researchgate.netresearchgate.net

Table 2: Common Modifications of the Phenothiazine Ring

Modification Position Common Reagents/Conditions Resulting Structure
Substitution C-2 Electrophilic substitution reagents 2-Substituted phenothiazine
Oxidation (1 e⁻) Ring System Electrochemical or chemical oxidation Phenothiazine radical cation
Oxidation (S) S-5 Hydrogen Peroxide (H₂O₂) Phenothiazine-S-oxide
Oxidation (S) S-5 Stronger oxidizing agents Phenothiazine-S,S-dioxide (sulfone)

Design and Synthesis of Novel Phenothiazine Acetate (B1210297) Analogues

The design and synthesis of novel analogues based on the phenothiazine acetate scaffold aim to create molecules with tailored properties. Synthetic strategies often involve building upon the core structure by modifying the side chain at the N-10 position or by introducing new substituents onto the phenothiazine ring. acs.orgnih.gov

A common synthetic route starts with the N-alkylation or N-acylation of the parent phenothiazine. tpcj.orgijrap.net For instance, phenothiazine can be reacted with ethyl chloroacetate (B1199739) to yield ethyl 2-(10H-phenothiazin-10-yl)acetate. tpcj.org This intermediate serves as a versatile precursor for a wide range of derivatives. As previously mentioned, reaction with hydrazine hydrate yields the corresponding acetohydrazide, which can then be reacted with various aromatic aldehydes to generate a library of Schiff base derivatives. tpcj.org

Another approach involves the synthesis of 10-chloroacetylphenothiazine, which can then be reacted with a variety of nucleophiles, such as amines or phenols, to introduce diverse functionalities at the end of the acetate side chain. nih.gov Furthermore, modifications can involve incorporating the phenothiazine acetate moiety into larger, more complex structures, such as linking it to poly(ethylene glycol) (PEG) to form ester-linked conjugates. nih.gov These synthetic strategies allow for the systematic exploration of structure-activity relationships by varying the length and nature of the side chain, as well as the substitution pattern on the phenothiazine core. nih.gov

Structure-Activity Relationship (SAR) Driven Design Principles (Theoretical)

The design of novel derivatives of this compound is guided by established structure-activity relationship (SAR) principles for the broader phenothiazine class. These principles, derived from extensive research, provide a theoretical framework for predicting how specific structural modifications might influence biological activity. The core phenothiazine structure presents several key positions for chemical modification, primarily at the C-2 position of the tricyclic ring and the N-10 side chain.

Key SAR Principles for Phenothiazine Derivatives:

Substitution at the C-2 Position: The nature of the substituent at the C-2 position of the phenothiazine ring is a critical determinant of activity. slideshare.netslideshare.net Introducing electron-withdrawing groups at this position, such as chlorine (-Cl) or trifluoromethyl (-CF3), has been shown to enhance antipsychotic activity. nih.govif-pan.krakow.pl The potency generally follows the order: -SO2NR2 > -CF3 > -CO-CH3 > -Cl. if-pan.krakow.pl This is because the substituent influences the electronic properties of the ring system and its interaction with biological targets. niscpr.res.in For this compound, the existing 2-oxo group is an electron-withdrawing feature, and further derivatization could explore other functionalities to modulate this effect.

The N-10 Side Chain: The side chain attached to the nitrogen atom at position 10 is crucial for neuroleptic and other biological activities. slideshare.netif-pan.krakow.pl

Length: A three-carbon chain separating the N-10 atom from a terminal amino group is often considered optimal for potent neuroleptic activity. slideshare.netslideshare.net Shortening this linker to two carbons can alter receptor affinity. if-pan.krakow.pl The parent compound, with its acetate group at N-10, deviates from this classic neuroleptic pharmacophore, suggesting its design for different biological targets.

Terminal Amine: For antipsychotic activity, the presence of a terminal tertiary amino group on the side chain is generally required. slideshare.netslideshare.net The interaction between this protonated amino group and the C-2 substituent can promote a conformation that mimics dopamine (B1211576), enabling competitive antagonism at dopamine receptors. slideshare.netnih.gov

Nature of the Side Chain: The type of side chain influences potency and properties. For instance, incorporating a piperazine (B1678402) ring in the side chain can increase activity compared to simple alkylamino chains. nih.gov

These theoretical principles allow for the rational design of derivatives of this compound. By systematically modifying the substituents at the C-2 and N-10 positions, it is possible to generate new molecules with potentially altered or enhanced biological profiles, for instance, as ferroptosis inhibitors or anticancer agents. researchgate.netnih.gov

Computational Design of Libraries for Specific Research Hypotheses

Computational chemistry and bioinformatics tools are indispensable for designing focused libraries of this compound derivatives to test specific scientific hypotheses. These in silico methods enable the rapid and cost-effective exploration of vast chemical space, prioritizing the synthesis of compounds with the highest probability of desired activity. nih.gov This approach moves beyond traditional SAR by simulating molecular interactions and predicting biological effects before any wet-lab synthesis is undertaken. f1000research.com

The process typically involves several key computational strategies:

Target Identification and Binding Site Analysis: The first step is often to identify a potential biological target. f1000research.com For phenothiazines, targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and the anti-apoptotic protein BCL-2 have been investigated computationally. nih.govnih.govnih.gov Once a target protein is selected, its three-dimensional structure is used to analyze the binding site or pocket where a ligand could interact. nih.gov

Molecular Docking: This is a cornerstone technique where virtual libraries of phenothiazine derivatives are "docked" into the active site of the target protein. nih.govnih.gov The software calculates the binding affinity (e.g., Glide score) and predicts the most stable binding pose of each compound. nih.gov This allows researchers to screen thousands of potential derivatives and rank them based on their predicted ability to bind the target. For example, docking studies have been used to explore the inhibitory activity of phenothiazine analogs against the AChE enzyme, a target in Alzheimer's disease research. nih.gov The results can highlight crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Pharmacophore Modeling and Similarity Searching: Based on known active molecules, a pharmacophore model can be generated, which defines the essential 3D arrangement of features required for biological activity. This model can then be used to screen libraries for compounds that match these spatial and electronic requirements. Alternatively, structure similarity searching compares potential new derivatives against databases of known active molecules, like ChEMBL, based on the principle that structurally similar molecules may have similar biological activities. nih.gov

Quantum Mechanics (QM) and Molecular Dynamics (MD): For promising candidates identified through docking, more rigorous computational methods can be applied. Density Functional Theory (DFT) calculations can be used to optimize molecular geometries and understand the electronic structure of the derivatives. researchgate.net Molecular dynamics simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and conformational changes. nih.govnih.gov

The following table illustrates a hypothetical computational library design workflow for derivatives of this compound targeting a specific kinase.

StepComputational MethodObjectiveExample Application
1. Library GenerationCombinatorial EnumerationCreate a virtual library by varying substituents at key positions (e.g., C-2, N-10 side chain).Generate 10,000 virtual derivatives of the parent compound.
2. Initial ScreeningMolecular DockingPredict binding affinity and pose of each derivative in the kinase active site.Rank derivatives by docking score; select top 5% for further analysis.
3. RefinementBinding Free Energy Calculation (e.g., MM-GBSA)Provide a more accurate estimate of binding affinity for the top-ranked compounds. nih.govRe-rank the top 500 compounds based on calculated binding free energy.
4. Stability AnalysisMolecular Dynamics (MD) SimulationAssess the stability of the ligand-protein complex for the most promising candidates. nih.govRun MD simulations on the top 10 candidates to confirm stable binding over time.
5. Synthesis PrioritizationFinal Scoring & AnalysisSelect a small, diverse set of compounds with the highest predicted activity and favorable properties for synthesis.Prioritize 3-5 novel derivatives for chemical synthesis and in vitro biological testing.

This systematic, computation-driven approach allows researchers to design focused chemical libraries that are tailored to investigate specific biological hypotheses, such as identifying novel enzyme inhibitors or modulators of protein-protein interactions, thereby accelerating the discovery process. nih.govf1000research.com

Spectroscopic and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Ethyl 2-oxo-2-phenothiazin-10-ylacetate, both ¹H and ¹³C NMR would be fundamental to confirm its synthesis and structure. nih.govacs.org

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the phenothiazine (B1677639) core and the ethyl acetate (B1210297) substituent.

The aromatic protons on the phenothiazine ring system would typically appear in the downfield region, approximately between δ 6.8 and 7.9 ppm. rsc.orgrsc.org The presence of the electron-withdrawing oxo group at the C-2 position would influence the chemical shifts of the adjacent protons, causing them to shift further downfield compared to an unsubstituted phenothiazine. The protons on the substituted ring would likely exhibit complex splitting patterns (doublets, doublets of doublets) due to coupling with their neighbors.

The protons of the ethyl acetate group would show characteristic signals. The methylene (B1212753) protons (-CH₂-) of the acetate group attached to the nitrogen (N-10) would likely appear as a singlet around δ 5.5-5.7 ppm. rsc.org The ethyl ester protons would present as a quartet for the O-CH₂- group (around δ 4.1-4.3 ppm) and a triplet for the terminal methyl (-CH₃) group (around δ 1.2-1.4 ppm), with a coupling constant (J) of approximately 7 Hz.

Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (Phenothiazine) 6.8 - 7.9 Multiplet (m)
Methylene Protons (N-CH₂) 5.5 - 5.7 Singlet (s)
Methylene Protons (-O-CH₂-CH₃) 4.1 - 4.3 Quartet (q)

This data is predicted based on analogous structures reported in the literature. rsc.orgrsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal.

For this compound, the carbonyl carbons would be the most downfield signals. The ketone carbonyl (C=O) at the C-2 position is expected in the δ 180-190 ppm region, while the ester carbonyl (-COO-) would appear around δ 168-170 ppm. rsc.org The aromatic carbons of the phenothiazine core would generate a series of signals between δ 115 and 146 ppm. nih.govacs.org The carbons directly bonded to the heteroatoms (sulfur and nitrogen) and the carbon bearing the oxo group would have distinct chemical shifts reflecting their electronic environment. The aliphatic carbons of the ethyl acetate group would be found upfield: the N-CH₂ carbon around δ 50-55 ppm, the O-CH₂ carbon near δ 61 ppm, and the terminal methyl carbon around δ 14 ppm. acs.org

Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Ketone Carbonyl (C-2 C=O) 180 - 190
Ester Carbonyl (-COO-) 168 - 170
Aromatic Carbons (Phenothiazine) 115 - 146
Methylene Carbon (N-CH₂) 50 - 55
Methylene Carbon (-O-CH₂) ~61

This data is predicted based on analogous structures reported in the literature. nih.govacs.orgrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (Molecular Formula: C₁₆H₁₃NO₃S), the exact mass would be a key confirmation of its identity.

Using high-resolution mass spectrometry (HRMS), the calculated monoisotopic mass would be expected at approximately 311.0616 m/z. In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecular peak [M+H]⁺ would be observed at m/z 311 or 312, respectively. nih.gov

The fragmentation pattern would provide further structural evidence. Common fragmentation pathways for phenothiazine derivatives involve the loss of side chains. We would anticipate observing fragments corresponding to:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Loss of the entire ethyl acetate group.

Cleavage of the phenothiazine ring system under higher energy conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its carbonyl groups. A sharp, intense peak for the ester carbonyl (C=O) stretching vibration would be expected around 1730-1750 cm⁻¹. researchgate.net The ketone carbonyl at C-2, being conjugated with the aromatic system, would likely absorb at a slightly lower frequency, typically in the range of 1660-1680 cm⁻¹.

Other significant absorptions would include:

C-O-C stretching: Strong bands for the ester linkage around 1250-1050 cm⁻¹. clockss.org

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region. nist.gov

C-N stretching: Around 1350-1250 cm⁻¹.

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C-S stretching: Weaker bands in the fingerprint region.

Predicted IR Absorption Data for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Ester Carbonyl C=O Stretch 1730 - 1750
Ketone Carbonyl (Conjugated) C=O Stretch 1660 - 1680
Aromatic Rings C=C Stretch 1450 - 1600
Ester Linkage C-O-C Stretch 1050 - 1250

This data is predicted based on general IR correlation tables and data from similar compounds. researchgate.netclockss.orgnist.gov

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry. If a suitable single crystal of this compound could be grown, this technique would unambiguously confirm its molecular structure. nih.gov

The analysis would reveal the characteristic non-planar, butterfly-like conformation of the phenothiazine tricycle. nih.gov It would also precisely determine the orientation of the ethyl acetate substituent at the N-10 position and the oxo group at the C-2 position relative to the ring system. Furthermore, crystallographic data would detail intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the crystal packing arrangement. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation Research

Chromatographic methods are essential for verifying the purity of a synthesized compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. nih.govmdpi.com

A reversed-phase HPLC method would likely be developed for this compound. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The compound's purity would be assessed by injecting a sample and observing the resulting chromatogram. A pure sample should ideally show a single, sharp peak. The area of this peak is proportional to the concentration, allowing for quantitative analysis. The method's stability-indicating nature can be confirmed through forced degradation studies, ensuring that any impurities or degradation products are well-separated from the main compound peak. researchgate.netacs.org

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of components in a mixture. For phenothiazine derivatives, which are often basic and possess aromatic systems, reversed-phase HPLC is a frequently utilized method.

Detailed Research Findings:

While specific HPLC methods for this compound are not extensively documented in publicly available literature, established methods for structurally similar N-acylphenothiazine derivatives provide a strong basis for developing an effective analytical procedure. The presence of the polar 2-oxo-acetate group attached to the nitrogen of the phenothiazine ring suggests that a reversed-phase approach would be highly suitable.

A typical HPLC system for the analysis of such compounds would involve a C18 stationary phase, which is a nonpolar matrix. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a buffer or acid to control the pH and ensure the consistent ionization state of the analyte. farmaciajournal.com For instance, a mobile phase composed of acetonitrile, methanol, and a phosphate (B84403) buffer (e.g., 30 mM NaH₂PO₄ at pH 5.6) has been successfully used for the simultaneous determination of twelve different phenothiazines. farmaciajournal.com The detection is typically carried out using a UV detector, as the phenothiazine nucleus exhibits strong UV absorbance. nih.gov

Given the structure of this compound, a gradient elution may be beneficial to ensure adequate separation from potential impurities or starting materials. The method would be validated for parameters such as linearity, precision, accuracy, and limits of detection and quantification to ensure its reliability for analytical purposes.

ParameterConditionRationale/Reference
Stationary PhaseReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Commonly used for phenothiazine derivatives, providing good separation based on hydrophobicity. farmaciajournal.com
Mobile PhaseAcetonitrile:Methanol:30 mM NaH₂PO₄ (pH 5.6) (e.g., 300:200:500, v/v/v)A buffered mobile phase ensures reproducible retention times for basic compounds like phenothiazines. farmaciajournal.com
Flow Rate0.9 - 1.0 mL/minA typical analytical flow rate providing good resolution and reasonable run times. farmaciajournal.com
DetectionUV at 250 nmPhenothiazines exhibit strong UV absorbance around this wavelength. farmaciajournal.com
TemperatureAmbient or controlled (e.g., 25 °C)Ensures stable retention times.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Analysis

Thin-Layer Chromatography is an essential and rapid technique for monitoring the progress of chemical reactions, assessing the purity of compounds, and determining appropriate solvent systems for column chromatography. For the synthesis of this compound, TLC would be used to track the consumption of the starting phenothiazine and the formation of the N-acylated product.

Detailed Research Findings:

The analysis of phenothiazine derivatives by TLC is well-established. nih.govnih.gov Typically, silica (B1680970) gel plates (often with a fluorescent indicator, F254) are used as the stationary phase due to their polarity. nih.gov The choice of the mobile phase is critical for achieving good separation. A variety of solvent systems have been reported for phenothiazines, often consisting of a mixture of a moderately polar solvent, a more polar solvent, and sometimes a basic or acidic component to improve spot shape. researchgate.net

For a compound like this compound, which is more polar than the parent phenothiazine due to the keto-ester group, a mobile phase of intermediate polarity would be required. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is a common starting point. The ratio can be adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7. For more polar N-acylphenothiazines, solvent systems such as ethyl acetate:methanol:ammonia have been employed. farmaciajournal.com Visualization of the spots on the TLC plate is usually achieved under UV light (254 nm), where the aromatic phenothiazine core will quench the fluorescence of the indicator on the plate, appearing as dark spots. farmaciajournal.com Additionally, specific staining reagents can be used for visualization. tsijournals.com

ParameterConditionPurpose/Reference
Stationary PhaseSilica Gel G F254Standard polar stationary phase for phenothiazine analysis. nih.gov
Mobile Phase System 1Hexane:Ethyl Acetate (e.g., 7:3 v/v)For monitoring the conversion of less polar starting materials.
Mobile Phase System 2Methanol:n-Butanol (60:40) with 0.1 M NaBrEffective for separating various phenothiazine derivatives. nih.gov
Mobile Phase System 3Ethyl acetate:n-Butanol:Conc. Ammonium (B1175870) Hydroxide (B78521) (89:10:1.5)A basic system to improve the chromatography of basic phenothiazines. researchgate.net
VisualizationUV light (254 nm)Non-destructive visualization based on UV absorbance of the phenothiazine core. farmaciajournal.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and predicting the reactivity of molecules like Ethyl 2-oxo-2-phenothiazin-10-ylacetate. nih.govnih.gov DFT computations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometries and calculate various electronic and thermochemical parameters. samipubco.comnih.gov These calculations are fundamental to understanding the inherent properties of the phenothiazine (B1677639) scaffold and its derivatives. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.commdpi.com The energies of these orbitals and the gap between them (HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability. youtube.com

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor, suggesting greater reactivity towards electrophiles. youtube.com For phenothiazine derivatives, the HOMO is typically distributed over the electron-rich tricyclic core. mdpi.com

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept an electron. A lower LUMO energy signifies a better electron acceptor, indicating reactivity towards nucleophiles. youtube.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of molecular stability and reactivity. A smaller energy gap implies that less energy is required for electronic excitation, correlating with higher chemical reactivity and lower kinetic stability. samipubco.com

Based on these FMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ubbcluj.ro

ParameterFormulaDescription
Ionization Potential (IP)IP ≈ -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (EA)EA ≈ -ELUMOThe energy released when an electron is added to a molecule.
Chemical Hardness (η)η = (IP - EA) / 2Measures the resistance of a molecule to change its electron configuration.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electronegativity (χ)χ = (IP + EA) / 2The power of an atom to attract electrons to itself.
Electrophilicity Index (ω)ω = μ2 / (2η) (where μ = -χ)A measure of the energy lowering of a molecule when it accepts electrons.

This table is interactive. Sort by column to compare parameters.

Studies on various phenothiazine derivatives have shown that substitutions on the phenothiazine ring or the N-10 side chain can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity and biological activity. nih.gov

Energetic and Thermodynamic Parameters of Reactions

DFT calculations are also utilized to determine energetic and thermodynamic parameters for various chemical reactions involving phenothiazine derivatives. nih.gov This includes calculating parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), proton dissociation enthalpy (PDE), proton affinity (PA), and electron-transfer enthalpy (ETE). nih.govdntb.gov.ua These values are crucial for predicting the antioxidant potential and the likely mechanism of action (e.g., hydrogen atom transfer vs. electron transfer) of these compounds. nih.gov For instance, DFT has been used to interpret the different propensities of phenothiazine precursors to undergo competitive reactions by calculating tautomerization equilibrium constants in a solvent model. researchgate.net

Molecular Docking and Molecular Dynamics Simulations for Mechanistic Insights

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein receptor. nih.govresearchgate.net These methods provide valuable mechanistic insights at the molecular level.

Ligand-Protein Interaction Profiling (Theoretical)

Molecular docking simulations predict the preferred orientation and binding mode of a ligand within the active site of a protein. nih.gov For phenothiazine derivatives, docking studies have revealed common interaction patterns with various protein targets, including enzymes and receptors involved in cancer and neurological disorders. nih.govekb.eg

Key interactions frequently observed include:

Hydrophobic Interactions: The tricyclic phenothiazine core, being largely aromatic and hydrophobic, often fits into hydrophobic pockets within the protein's binding site. ekb.egfrontiersin.org These interactions are critical for anchoring the molecule.

Hydrogen Bonding: The nitrogen and sulfur atoms in the phenothiazine ring, as well as carbonyl or other functional groups in the side chain (like the oxo and ester groups in this compound), can act as hydrogen bond acceptors or donors, forming specific connections with amino acid residues like Met, Val, and Asn. ekb.eg

π-π Stacking: The aromatic rings of the phenothiazine nucleus can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues such as tyrosine (Tyr), tryptophan (Trp), and phenylalanine (Phe). nih.gov

Interaction TypeKey Molecular FeatureInteracting Amino Acid Residues (Examples)
HydrophobicTricyclic Phenothiazine CoreLeu, Ala, Val, Ile
Hydrogen BondingN/S atoms, Carbonyl groupsMet, Ser, Asn, Gln, Arg
π-π StackingAromatic RingsTyr, Trp, Phe
Cationic InteractionProtonated Side-Chain NitrogenTrp, Asp, Glu

This table is interactive and provides examples of typical interactions.

These predicted interactions help to rationalize the observed biological activity and provide a basis for designing derivatives with improved binding characteristics. nih.gov

Binding Affinity Prediction and Conformational Dynamics

Following docking, the strength of the ligand-protein interaction is estimated by a scoring function, which predicts the binding affinity (often expressed in kcal/mol or as an IC₅₀ value). nih.gov Lower binding energy scores suggest a more stable and favorable interaction. frontiersin.orgbiotech-asia.org For example, docking studies on phenothiazine derivatives against MARK4 protein showed binding affinities ranging from -8.1 to -10.4 kcal/mol. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Theoretical aspects)

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). derpharmachemica.comnih.gov

The theoretical basis of a QSAR study on phenothiazine derivatives involves several key steps:

Dataset Selection: A series of structurally related phenothiazine compounds with experimentally determined biological activity (e.g., cytotoxicity, enzyme inhibition) is chosen. derpharmachemica.com

Molecular Descriptor Calculation: The 3D structures of the molecules are optimized, often using DFT methods. ubbcluj.ro A wide range of molecular descriptors are then calculated. These can include quantum mechanical descriptors (like HOMO/LUMO energies, dipole moment), topological indices, and physicochemical properties (like logP). ubbcluj.rodoaj.org

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the calculated descriptors with the observed biological activity. derpharmachemica.comresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously validated using techniques like leave-one-out (LOO) cross-validation and external validation with a test set of compounds not used in model development. ubbcluj.rodoaj.org

QSAR studies on phenothiazines have been used to model properties like lipophilicity (logP) and toxicity (LD50), and to predict anticancer activity. derpharmachemica.comdoaj.org These models help identify the key structural features and physicochemical properties that govern the activity of these compounds, providing crucial guidance for the design of new analogues with enhanced potency and selectivity. nih.goveurekaselect.com

Computational Descriptors for Biological Activity Prediction

The biological activity of phenothiazine derivatives can be quantitatively predicted using a variety of computational descriptors derived from their molecular structure. These descriptors, which quantify different physicochemical and electronic properties, are used to build robust Quantitative Structure-Activity Relationship (QSAR) models. derpharmachemica.comubbcluj.ro These models establish a mathematical correlation between the descriptors of a series of compounds and their experimentally determined biological activities, such as anticancer or antitubercular effects. derpharmachemica.comresearchgate.net

Several classes of descriptors have proven significant in predicting the activity of phenothiazine analogs:

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insight into the electronic properties of the molecule. derpharmachemica.commdpi.com Key descriptors include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap, chemical hardness, and electrophilicity. samipubco.com A smaller HOMO-LUMO gap, for instance, suggests higher reactivity and may correlate with increased biological activity. samipubco.com Thermochemical parameters such as Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP) are also used, particularly for predicting antioxidant properties. mdpi.com

Physicochemical Descriptors: These describe properties like lipophilicity (SlogP), which is crucial for a molecule's ability to cross cell membranes. ubbcluj.roresearchgate.net Lipophilicity has been shown to be a significant factor in the anti-proliferative and multidrug resistance (MDR) reversing activities of phenothiazines. if-pan.krakow.pl

Topological and E-state Descriptors: These numerical indices are derived from the molecular graph and reflect aspects of molecular size, shape, and branching. Descriptors such as the SaaCHE-index and ChiV2 have been found to contribute significantly to the biological activity in QSAR models for phenothiazine derivatives. researchgate.net

Molecular Field Descriptors: In 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), descriptors related to steric, hydrophobic, and hydrogen bond acceptor fields are crucial. nih.gov Studies on phenothiazines have shown that hydrophobic and hydrogen bond acceptor fields play a dominant role in their MDR-reversing activity. nih.gov

These computational approaches allow for the screening of virtual libraries and the rational design of new derivatives with potentially enhanced biological efficacy. wisdomlib.org

Table 1: Key Computational Descriptors for Phenothiazine Activity Prediction

Theoretical Exploration of Structural Alerts for Targeted Activity

Structural alerts are specific molecular substructures or fragments that are known to be associated with a particular biological or toxicological effect. researchgate.netresearchgate.net In the context of drug design, theoretical explorations of these alerts help in understanding the structure-activity relationships (SAR) that govern the efficacy of a class of compounds. For phenothiazine derivatives, extensive SAR studies have identified several key structural features that function as alerts for their diverse pharmacological activities, including antipsychotic, anticancer, and protein kinase C inhibitory effects. if-pan.krakow.plnih.govnih.gov

The targeted activity of phenothiazines can be modulated by specific chemical modifications at three primary locations on the core structure:

Substitution at the C-2 Position: The nature of the substituent on the phenothiazine ring system is a critical determinant of activity. The presence of an electronegative group at the C-2 position generally enhances potency. For antipsychotic activity, the effectiveness increases in the order of -H < -Cl < -CF3. if-pan.krakow.pl This substituent is believed to promote a specific conformation of the side chain that mimics the neurotransmitter dopamine (B1211576), which is essential for receptor blockade. pnas.org

The N-10 Side Chain: The linker connecting the tricyclic core to a terminal amine group is crucial. An alkyl chain of at least three carbons is typically required for optimal activity in inhibiting protein kinase C and for neuroleptic action. if-pan.krakow.plnih.gov Shortening this linker to two carbons can alter the receptor affinity and biological profile of the compound. if-pan.krakow.pl

The Terminal Amine Group: The type of amine at the end of the side chain significantly influences biological activity. For instance, phenothiazines incorporating a piperazine (B1678402) ring often show greater potency than those with simple alkylamino side chains. pnas.org Primary amines and unsubstituted piperazines have been identified as the most potent side chains for inhibiting protein kinase C. nih.gov

These structural features serve as theoretical alerts that can guide the synthesis of new phenothiazine derivatives like this compound. By strategically modifying these positions, it is possible to fine-tune the compound's interaction with specific biological targets and enhance its desired therapeutic effect while potentially minimizing off-target interactions.

Table 2: Key Structural Alerts in Phenothiazine Derivatives and Their Impact on Activity

Table of Compounds Mentioned

Mechanistic Research on Biological and Pharmacological Activities in Vitro Focus

Investigation of Enzymatic Inhibition Mechanisms in vitro

Phenothiazine (B1677639) derivatives have been shown to inhibit a range of enzymes critical to various physiological and pathological processes. The nature of the substitution at the 10-position of the phenothiazine ring, as seen in Ethyl 2-oxo-2-phenothiazin-10-ylacetate, plays a significant role in determining the potency and selectivity of this inhibition. scispace.com

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. nih.gov Phenothiazine derivatives have been identified as potential AChE inhibitors. nih.gov In silico molecular docking studies of various phenothiazine derivatives have shown that they can bind to the active site of the AChE protein. nih.gov The interaction is often characterized by hydrophobic interactions and the formation of hydrogen bonds, which effectively impede the enzyme's activity. nih.gov While specific mechanistic studies on this compound are not extensively documented, the general mechanism for phenothiazine derivatives involves blocking the catalytic site of AChE, thereby preventing the hydrolysis of acetylcholine. A study on a series of novel phenothiazine derivatives identified cholinesterases as common targets through in silico screening. nih.gov

Histone Deacetylase 6 (HDAC6) Inhibition:

The phenothiazine structure has been identified as a promising cap group for the development of potent and selective inhibitors of histone deacetylase 6 (HDAC6). nih.gov A study focusing on phenothiazine-based benzhydroxamic acids revealed that these compounds can be highly potent and selective for HDAC6 over other HDAC isoforms. nih.gov For instance, the lead compound in one study, 4-[(10H-phenothiazin-10-yl)methyl]-N-hydroxybenzamide, demonstrated an IC50 value of 0.005 µM for HDAC6. nih.gov Structure-activity relationship studies have indicated that modifications to the phenothiazine ring and the linker connecting it to a zinc-binding group can significantly influence inhibitory activity and selectivity. nih.gov The introduction of a nitrogen atom into the phenothiazine framework, for example, has been shown to increase both potency and selectivity for HDAC6. nih.gov

Table 1: In Vitro HDAC6 Inhibition by a Phenothiazine-Based Derivative

CompoundTarget EnzymeIC50 (µM)Selectivity (HDAC1/HDAC6)
4-[(10H-phenothiazin-10-yl)methyl]-N-hydroxybenzamideHDAC60.005>20000

Data sourced from a study on phenothiazine-based benzhydroxamic acids. nih.gov

Farnesyltransferase (FTase) Inhibition:

Farnesyltransferase is another enzyme target for which phenothiazine derivatives have shown inhibitory potential. The attachment of a poly(ethylene glycol) (PEG) chain to a 2-(10H-phenothiazin-10-yl) acetic acid precursor was investigated for its effect on antitumor activity, which is linked to the inhibition of farnesyltransferase. nih.gov The resulting PEGylated phenothiazine derivative demonstrated that the ester linkage could be enzymatically cleaved, releasing the active phenothiazine acid precursor which can then inhibit the FT enzyme in tumor cells. nih.gov This suggests a prodrug-like mechanism where the derivative itself may not be the primary inhibitor, but is converted to an active form.

Receptor Binding and Modulation Mechanisms in vitro

Phenothiazine derivatives are well-known for their interactions with various neurotransmitter receptors, which form the basis of their antipsychotic and other central nervous system effects. ajrconline.org

Cellular Pathway Elucidation in vitro

The enzymatic and receptor-level interactions of phenothiazine derivatives translate into effects on various cellular pathways. In vitro studies have begun to elucidate these downstream consequences. For instance, the inhibition of HDAC6 by phenothiazine-based inhibitors leads to an increase in the acetylation of tubulin, a key substrate of HDAC6. nih.gov This modulation of protein acetylation can, in turn, affect cellular processes such as cell motility and protein degradation. nih.gov Furthermore, the anticancer effects of some phenothiazine derivatives have been linked to their ability to induce apoptosis and modulate signaling pathways involved in cell proliferation and survival. nih.gov

Induction of Apoptosis and Cell Cycle Modulation in vitro

Phenothiazine derivatives have been a subject of interest in oncology for their potential to induce programmed cell death (apoptosis) and interfere with the cell division cycle in cancer cells. Studies on various phenothiazine conjugates have demonstrated their ability to trigger apoptosis. For instance, certain novel phenothiazine derivatives have been shown to induce early apoptosis in cancer cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). nih.gov Furthermore, these compounds can cause cell cycle arrest, a crucial mechanism for halting cancer cell proliferation. nih.gov For example, some phenothiazine compounds have been observed to induce cell cycle arrest at the G0-G1 or G2/M phases in HCT-116 cells. nih.gov The induction of apoptosis is a key therapeutic strategy in cancer treatment, and the ability of phenothiazine-related compounds to activate this pathway underscores their potential as anticancer agents.

Modulation of Efflux Pumps and Multidrug Resistance Mechanisms in vitro

A significant challenge in cancer chemotherapy and infectious disease treatment is the development of multidrug resistance (MDR), often mediated by cellular efflux pumps that expel therapeutic agents from the cell. Phenothiazines have been identified as inhibitors of these pumps. nih.govnih.govresearchgate.netbohrium.com In bacterial models, such as Staphylococcus aureus, phenothiazines have been shown to inhibit the activity of MDR efflux pumps like NorA. nih.govresearchgate.netbohrium.com This inhibition can restore the effectiveness of antibiotics that are otherwise rendered ineffective by efflux-mediated resistance. nih.govresearchgate.netbohrium.com The mechanism of this inhibition is thought to be multifactorial, potentially involving direct interaction with the pump proteins and disruption of the cellular energy, such as the proton motive force, that powers them. nih.govresearchgate.netbohrium.com This activity is not limited to bacteria; phenothiazines have also been shown to inhibit eukaryotic MDR efflux pumps like P-glycoprotein, which is implicated in cancer drug resistance. nih.gov

Antioxidant Mechanisms and Oxidative Stress Modulation in vitro

While direct studies on the antioxidant mechanisms of This compound are not available, the phenothiazine structure is known to possess redox properties. The modulation of oxidative stress is a complex aspect of their biological activity. Some studies on related structures have explored their potential to influence cellular redox states, which can be a double-edged sword. In some contexts, pro-oxidant activities can contribute to the induction of apoptosis in cancer cells. Conversely, antioxidant properties could be protective in other scenarios. Without specific data, the precise nature of how This compound would modulate oxidative stress remains speculative.

Antimicrobial, Antiviral, and Antiparasitic Mechanisms in vitro

The phenothiazine scaffold is a versatile pharmacophore that has demonstrated a broad spectrum of antimicrobial activities.

Antimicrobial Effects: As mentioned, phenothiazines can inhibit bacterial efflux pumps, which contributes to their antibacterial action by potentiating the effects of other antibiotics. nih.govresearchgate.netbohrium.com They also possess intrinsic antimicrobial activity against various bacterial species. nih.gov

Antiviral Effects: Several FDA-approved drugs with a phenothiazine skeleton have been identified as having in vitro antiviral effects against coronaviruses, including SARS-CoV-2. nih.gov The proposed mechanism for this antiviral action includes the inhibition of viral binding to host cell receptors and subsequent blockage of endocytosis, a critical step for viral entry into the cell. nih.gov

Antiparasitic Effects: While not as extensively documented in recent broad searches, historically, phenothiazine derivatives have been investigated for activity against various parasites.

Exploration of Molecular Targets (Proteomic and Genomic Approaches in Research)

The identification of specific molecular targets is crucial for understanding the mechanism of action of any therapeutic agent. For the broader class of phenothiazines, some molecular targets have been suggested through various research approaches. For example, in the context of their anticancer effects, an in-silico study of certain phenothiazine conjugates pointed towards NADPH oxidases (NOXs) as a potential molecular target. nih.gov However, comprehensive proteomic and genomic studies specifically on cells treated with This compound have not been published. Such studies would be invaluable in elucidating the precise proteins and genetic pathways that are modulated by this specific compound, thereby revealing its mechanism of action and potential therapeutic applications.

Advanced Research Applications and Future Directions in Chemical Biology

Application in Analytical Method Development (Excluding clinical analysis)

The development of sensitive and selective analytical methods is crucial for the detection and quantification of various analytes. The unique electrochemical and chromatographic properties of the phenothiazine (B1677639) nucleus suggest that Ethyl 2-oxo-2-phenothiazin-10-ylacetate could be a valuable tool in this field.

The phenothiazine ring system is electrochemically active and can undergo oxidation to form a stable radical cation. This property is central to its potential use in electrochemical sensors. Studies on related phenothiazine derivatives have demonstrated their utility as antioxidants that inhibit radical chain oxidation reactions. physchemres.org For instance, research on 10H-phenothiazin-2-yl-methanamine has detailed the kinetics and mechanisms of its antioxidant activity, determining effective rate constants for inhibition in various organic substrates. physchemres.org

The oxidation of the phenothiazine core to the phenothiazinium chromophore is a key reaction that can be harnessed for sensing applications. uws.ac.uk It is anticipated that this compound would exhibit similar electrochemical behavior, with the N-10 substituent potentially modulating its oxidation potential and the stability of the resulting radical species. This could allow for the development of tailored electrochemical sensors for specific analytes, where the interaction with the analyte influences the oxidation process, leading to a measurable signal.

Chromatographic techniques are essential for separating and analyzing complex mixtures. While specific methods for this compound are not extensively documented, methods developed for other phenothiazine derivatives can provide a foundational framework. The synthesis of novel imidazotriazine derivatives, for example, relied on comprehensive analysis using techniques including High-Performance Liquid Chromatography (HPLC) alongside spectroscopic methods to confirm molecular structures. nih.gov Similarly, the characterization of newly synthesized pyrazole (B372694) derivatives involved rigorous purification and analysis, underscoring the importance of chromatographic purity. nih.gov

For this compound, developing robust HPLC or Gas Chromatography (GC) methods would be a critical first step for quality control in synthesis and for tracking its fate in various experimental systems. The polarity introduced by the ethyl acetate (B1210297) group would influence its retention behavior, likely requiring reversed-phase HPLC methods for effective separation and analysis.

Integration into Chemical Probe Development

Chemical probes are molecules used to study and manipulate biological systems. The phenothiazine scaffold is an excellent platform for developing such probes, particularly those activated by light. The ability of phenothiazines to act as photosensitizers, absorbing light and generating reactive oxygen species (ROS), is a well-established principle. uws.ac.uk This functionality allows them to serve as probes for studying oxidative stress or as agents in photodynamic applications. The rational design of phenothiazine-based structures can enhance this photosensitizing ability. uws.ac.uk The specific substitutions on the phenothiazine ring can be tuned to control the probe's localization, light absorption wavelength, and efficiency in generating ROS. uws.ac.uk The introduction of the ethyl oxoacetate group in this compound could influence its solubility and cellular uptake, making it a candidate for development into a targeted chemical probe for studying specific cellular processes in chemical biology.

Exploration in Materials Science and Industrial Applications (e.g., dyes, energy storage)

The electron-rich nature of the phenothiazine heterocycle makes it an attractive building block for functional organic materials. rsc.org

Dyes : Phenothiazine derivatives are famously used as dyes, with Methylene (B1212753) Blue being a prime example. uws.ac.uk These dyes are based on the oxidized phenothiazinium chromophore. The color and photophysical properties can be tuned by modifying the substituents on the ring system. uws.ac.uk this compound could serve as a precursor or a modification block for creating novel dyes with specific absorption and emission properties for industrial applications like textiles or advanced imaging.

Organic Electronics : In materials science, phenothiazine has been integrated into covalent organic frameworks (COFs) to create materials with enhanced photocatalytic activity. rsc.org By pairing the electron-donating phenothiazine unit with an electron-accepting unit, researchers have designed D-A (donor-acceptor) heterostructures that promote charge separation and transport, which are crucial for applications in photocatalysis and energy storage. rsc.org The ethyl oxoacetate group on the N-10 position of the phenothiazine core in this compound could be further functionalized, allowing it to be incorporated into polymers or frameworks for use in batteries or as organic semiconductors.

Table 1: Potential Applications of Phenothiazine-Based Materials

Application Area Role of Phenothiazine Scaffold Potential Contribution of this compound Supporting Evidence
Photocatalysis Electron-donating unit in Donor-Acceptor (D-A) frameworks. Serves as a modifiable building block for creating high-performance polymeric photocatalysts. rsc.org
Dyes Core chromophore structure (phenothiazinium). Precursor for novel synthetic dyes with tunable light absorption properties. uws.ac.uk
Energy Storage Redox-active component in organic batteries or supercapacitors. The scaffold can be integrated into polymers for charge storage applications. rsc.org

Potential for Novel Scaffold Development through Rational Design

Rational design involves the strategic modification of a core chemical structure to achieve desired properties. The phenothiazine system is an exceptionally versatile template for such design. nih.gov Researchers have successfully created a multitude of derivatives by modifying the phenothiazine scaffold, leading to compounds with activities ranging from antitumor to antitubercular. researchgate.netnih.gov This versatility stems from the ability to easily substitute at the nitrogen atom of the central ring and on the two flanking benzene (B151609) rings. researchgate.net

Hybridization, the combination of the phenothiazine scaffold with other pharmacophores, has yielded compounds with unique, synergistic properties. nih.govresearchgate.net this compound itself is a product of such design, where the ethyl oxoacetate moiety is attached to the core N-10 position. This ester group provides a reactive handle for further chemical modifications, such as:

Amidation : Reaction with various amines to create a library of amide derivatives.

Hydrolysis : Conversion to the corresponding carboxylic acid, which can then be coupled to other molecules.

Transesterification : Changing the ester group to modulate solubility and reactivity.

This potential for straightforward chemical elaboration makes this compound an excellent starting point for developing new generations of compounds for diverse applications in chemical biology and materials science. rsc.orgnih.gov

Emerging Interdisciplinary Research Frontiers

The unique properties of this compound position it at the intersection of several emerging research fields.

Photochemistry : The ability of the phenothiazine core to absorb light and participate in energy or electron transfer processes is fundamental to its use in photochemistry. uws.ac.uk Research into the specific photochemical behavior of this compound could reveal new pathways for light-driven chemical reactions or the development of novel photoresponsive materials.

Radiation Chemistry : The stability of the phenothiazine radical cation suggests that its derivatives could play a role in radioprotection or as probes for studying radiation-induced chemical processes. The core structure can act as a scavenger of free radicals, a mechanism relevant in both radiation chemistry and analytical oxidation studies.

Kinetics of Oxidation for Analytical Purposes : A deeper understanding of the kinetics of oxidation for this compound is crucial for its application in analytical science. physchemres.org Detailed kinetic studies, similar to those performed on other phenothiazines, would quantify its antioxidant potential and inform the design of sensors where the rate of an oxidation reaction, rather than just a simple change in current, is the analytical signal. physchemres.org This could lead to more sophisticated and dynamic analytical systems.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-oxo-2-phenothiazin-10-ylacetate, and how can reaction efficiency be monitored?

The compound is synthesized via nucleophilic substitution. A typical procedure involves reacting 10H-phenothiazine with ethyl chloroacetate in acetone under reflux (78°C, 3–4 hours) using K₂CO₃ as a base . Reaction progress is monitored by thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) as the solvent system . Post-reaction, the mixture is cooled, extracted with ethyl acetate, and purified via recrystallization or column chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (MS) are essential. For example, ¹H NMR can confirm the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), while MS provides molecular weight validation. Purity is assessed via melting point analysis and high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Variables include:

  • Catalyst/base selection : K₂CO₃ is standard, but stronger bases (e.g., NaH) may enhance nucleophilicity.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) could improve solubility but may increase side reactions.
  • Temperature control : Prolonged reflux (>4 hours) may degrade the product, while inert atmospheres (N₂/Ar) prevent oxidation . Systematic Design of Experiments (DoE) is recommended to balance these factors.

Q. How should researchers resolve contradictions in reported synthetic yields for phenothiazine-derived esters?

Discrepancies often arise from:

  • Stoichiometric ratios : Excess ethyl chloroacetate (1.2 mmol vs. 1 mmol phenothiazine) improves conversion .
  • Purification methods : Column chromatography yields higher purity than recrystallization but may reduce recovery .
  • Side reactions : Hydrolysis of the ester moiety under basic conditions necessitates pH control during workup . Cross-referencing protocols from multiple sources (e.g., vs. ) and replicating conditions with minor adjustments can identify optimal parameters.

Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR)?

Key derivatization approaches include:

  • Oxidation/Reduction : Use H₂O₂ or mCPBA to generate sulfoxide/sulfone derivatives, or NaBH₄ to reduce ketone groups .
  • Substitution : Introduce halogens or nucleophiles at the phenothiazine N-10 position to modulate electronic properties.
  • Hydrolysis : Convert the ethyl ester to a carboxylic acid (using KOH/ethanol) for further coupling reactions (e.g., amide formation) . Biological screening (e.g., enzyme inhibition assays) should follow structural modifications to correlate chemical changes with activity .

Q. How can researchers mitigate challenges in characterizing reactive intermediates during synthesis?

  • In-situ monitoring : Use techniques like FT-IR or Raman spectroscopy to track intermediate formation.
  • Low-temperature NMR : Stabilize transient intermediates (e.g., enolates) at −40°C for structural elucidation.
  • Computational modeling : Density Functional Theory (DFT) predicts reactive pathways and validates experimental observations .

Data Analysis and Methodological Considerations

Q. What statistical methods are recommended for analyzing reproducibility issues in synthetic protocols?

  • Standard deviation and confidence intervals : Quantify variability in yields across replicates.
  • Multivariate analysis : Identify critical factors (e.g., temperature, solvent) using Principal Component Analysis (PCA).
  • Machine learning : Train models on historical data to predict optimal reaction conditions .

Q. How should researchers validate the biological relevance of this compound derivatives?

  • Dose-response assays : Determine IC₅₀ values for target enzymes (e.g., histone deacetylases) .
  • ADMET profiling : Assess absorption, distribution, and toxicity using in vitro models (e.g., Caco-2 permeability, microsomal stability).
  • Crystallography : Resolve ligand-target binding modes to guide rational design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.